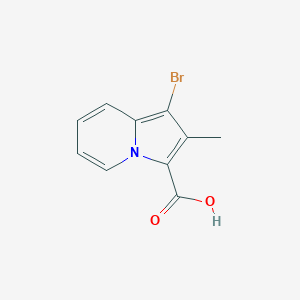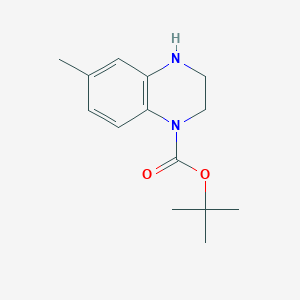
tert-Butyl 6-methyl-3,4-dihydroquinoxaline-1(2H)-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-Butyl 6-methyl-3,4-dihydroquinoxaline-1(2H)-carboxylate is a chemical compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This particular compound is characterized by the presence of a tert-butyl ester group at the carboxylate position and a methyl group at the 6th position of the quinoxaline ring. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-methyl-3,4-dihydroquinoxaline-1(2H)-carboxylate typically involves the following steps:
Formation of the Quinoxaline Ring: The quinoxaline ring is formed by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group is introduced at the 6th position through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Esterification: The carboxylate group is esterified with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid to form the tert-butyl ester.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反応の分析
Types of Reactions
Oxidation: Tert-Butyl 6-methyl-3,4-dihydroquinoxaline-1(2H)-carboxylate can undergo oxidation reactions to form quinoxaline derivatives with various functional groups.
Reduction: Reduction reactions can convert the quinoxaline ring to a dihydroquinoxaline or tetrahydroquinoxaline, depending on the reducing agent used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl group or the tert-butyl ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
Oxidation: Quinoxaline derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction: Dihydroquinoxaline or tetrahydroquinoxaline derivatives.
Substitution: Substituted quinoxalines with various functional groups.
科学的研究の応用
Tert-Butyl 6-methyl-3,4-dihydroquinoxaline-1(2H)-carboxylate is used in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of tert-Butyl 6-methyl-3,4-dihydroquinoxaline-1(2H)-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The quinoxaline ring can intercalate with DNA, affecting gene expression and cellular processes. Additionally, the compound can inhibit specific enzymes, leading to altered metabolic pathways and cellular functions.
類似化合物との比較
Similar Compounds
6-Methylquinoxaline: Lacks the tert-butyl ester group, making it less lipophilic.
Tert-Butyl 3,4-dihydroquinoxaline-1(2H)-carboxylate: Lacks the methyl group at the 6th position, affecting its reactivity and biological activity.
Quinoxaline-1-carboxylate: Lacks both the tert-butyl ester and the methyl group, resulting in different chemical and biological properties.
Uniqueness
Tert-Butyl 6-methyl-3,4-dihydroquinoxaline-1(2H)-carboxylate is unique due to the combination of the tert-butyl ester and the methyl group, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
特性
分子式 |
C14H20N2O2 |
|---|---|
分子量 |
248.32 g/mol |
IUPAC名 |
tert-butyl 6-methyl-3,4-dihydro-2H-quinoxaline-1-carboxylate |
InChI |
InChI=1S/C14H20N2O2/c1-10-5-6-12-11(9-10)15-7-8-16(12)13(17)18-14(2,3)4/h5-6,9,15H,7-8H2,1-4H3 |
InChIキー |
DPPWPXVZDPMCSH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)N(CCN2)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Chloro-3-(2,2,2-trifluoroethyl)-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B11861197.png)
![1-(2-Methoxy-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11861205.png)
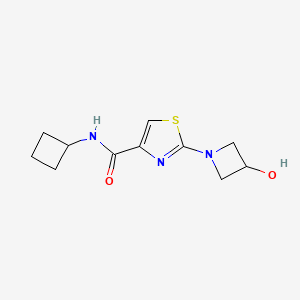
![2,6,7,8-Tetrachloroimidazo[1,2-a]pyridine](/img/structure/B11861222.png)
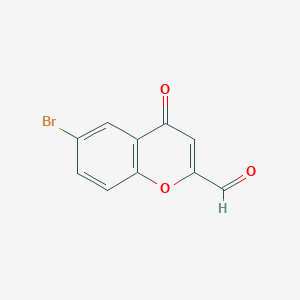

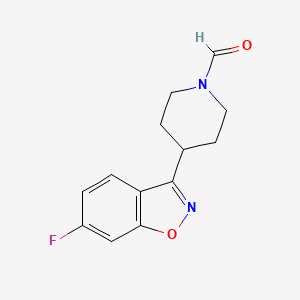
![3-[(Z)-benzylideneamino]quinazolin-4-one](/img/structure/B11861252.png)

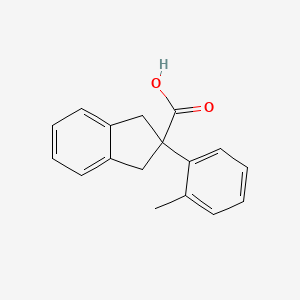
![3-Methyl-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide](/img/structure/B11861274.png)

